1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one
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Description
1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is currently unknown. Related compounds such as “tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” have been found to target the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
It is likely that it interacts with its target in a similar manner to related compounds, potentially leading to changes in the transcriptional regulation of certain genes .
Pharmacokinetics
The compound’s molecular weight of 16828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSSTHOAKEBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.